molecular formula C19H15NO6 B3905943 (3E)-3-[(4-methoxy-3-nitrophenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one

(3E)-3-[(4-methoxy-3-nitrophenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one

Cat. No.: B3905943
M. Wt: 353.3 g/mol
InChI Key: WIJWSDXBBLEQJD-NTEUORMPSA-N
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Description

(3E)-3-[(4-methoxy-3-nitrophenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one is a synthetic organic compound characterized by its unique structure, which includes a furan ring substituted with methoxy and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(4-methoxy-3-nitrophenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one typically involves the condensation of 4-methoxy-3-nitrobenzaldehyde with 5-(4-methoxyphenyl)furan-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(4-methoxy-3-nitrophenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of hydroxylamine derivatives.

    Substitution: Formation of various substituted furan derivatives.

Scientific Research Applications

(3E)-3-[(4-methoxy-3-nitrophenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (3E)-3-[(4-methoxy-3-nitrophenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with chlorine substitutions.

    Steviol glycoside: A natural sweetener with a similar molecular structure.

    Triple bond compounds: Compounds with triple bonds that exhibit unique chemical properties.

Uniqueness

(3E)-3-[(4-methoxy-3-nitrophenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one is unique due to its specific substitution pattern and the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

(3E)-3-[(4-methoxy-3-nitrophenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO6/c1-24-15-6-4-13(5-7-15)18-11-14(19(21)26-18)9-12-3-8-17(25-2)16(10-12)20(22)23/h3-11H,1-2H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJWSDXBBLEQJD-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC3=CC(=C(C=C3)OC)[N+](=O)[O-])C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=C/C(=C\C3=CC(=C(C=C3)OC)[N+](=O)[O-])/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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